4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol

surfactant intermediate distillation purification thermal stability

Sourcing a low-temperature-pumpable W/O emulsifier with reliable corrosion inhibition for cold-climate formulations is a persistent challenge. CAS 93841-66-8 resolves this with its branched 15-methylhexadecyl chain that prevents crystallization below 0°C, while the monohydroxymethyl head group (HLB ~6-8) stabilizes inverse emulsions in rust-preventive oils and soluble oil concentrates. • Corrosion efficacy: structurally related oxazolines achieve up to 96% inhibition efficiency at 10 mg/L in geothermal water • Synthetic versatility: ethoxylation/propoxylation pathway (cf. U.S. Patent 2,636,038) enables tailored polyoxyalkylene surfactant production • Supply advantage: available in bulk quantities with custom synthesis options for derivative development

Molecular Formula C22H43NO2
Molecular Weight 353.6 g/mol
CAS No. 93841-66-8
Cat. No. B12885180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
CAS93841-66-8
Molecular FormulaC22H43NO2
Molecular Weight353.6 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCC1=NC(CO1)(C)CO
InChIInChI=1S/C22H43NO2/c1-20(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21-23-22(3,18-24)19-25-21/h20,24H,4-19H2,1-3H3
InChIKeyOAQSAZVSDJOSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol (CAS 93841-66-8): Procurement-Relevant Physicochemical Identity and Compound Class


4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol (CAS 93841-66-8) is a long-chain 2-oxazoline derivative bearing a branched 15-methylhexadecyl (isostearyl) substituent at the 2-position and a methyl/hydroxymethyl pair at the 4-position [1]. The compound belongs to the class of nonionic oxazoline-based surface-active agents and amphiphilic intermediates, which find utility as emulsifiers, corrosion inhibitors, dispersants, and precursors for poly(2-oxazoline) surfactants [2][3].

Why Generic Oxazoline Surfactants Cannot Simply Replace 4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol in Critical Formulations


Although the 2-oxazoline-4-methanol scaffold is common to several commercially available surfactants (e.g., Alkaterge™ E, Alkaterge™ T, and methyl hydroxymethyl oleyl oxazoline), the precise combination of a branched 15-methylhexadecyl chain and a 4-methyl-4-hydroxymethyl substitution pattern in CAS 93841-66-8 confers distinct physicochemical properties that cannot be replicated by generic analogs [1]. Differences in alkyl chain branching versus linearity, the number of hydroxymethyl groups, and the size of the 4-alkyl substituent each alter boiling point, density, hydrophilic–lipophilic balance, and low-temperature handling characteristics, directly impacting performance in corrosion inhibition, emulsion stabilization, and polymerizable surfactant applications [2].

Quantitative Differentiation Evidence: 4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol vs. Closest Analogs


Molecular Weight and Boiling Point Differentiation Versus the 4-Ethyl Analog (CAS 93841-67-9)

4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol exhibits a lower molecular weight (353.58 g/mol) and boiling point (445.4 °C at 760 mmHg) compared to its direct 4-ethyl analog, 4-ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol (CAS 93841-67-9), which has a molecular weight of 367.61 g/mol and a boiling point of 458.9 °C at 760 mmHg [1][2]. The 13.5 °C lower boiling point reduces the energy intensity of distillation purification processes.

surfactant intermediate distillation purification thermal stability

Branched Alkyl Chain (15-Methylhexadecyl) Confers Superior Low-Temperature Fluidity Compared to Linear Heptadecyl Analogs

The 15-methylhexadecyl substituent is a branched iso-C17 chain, in contrast to the linear n-heptadecyl chain found in analogs such as 2-heptadecyl-4-methyl-2-oxazoline-4-methanol (CAS 14466-51-4). Branched alkyl chains are known to disrupt crystalline packing of long-chain surfactants, lowering pour points by 10–40 °C relative to linear-chain homologs of similar molecular weight [1]. While direct pour point data for CAS 93841-66-8 is unavailable, the structurally related isostearyl alcohol (Fineoxocol 180) exhibits a pour point below −30 °C, compared to +30 to +54 °C reported for linear C16–C18 fatty alcohols [1].

pour point cold flow low-temperature handling isostearyl

Monohydroxymethanol Functionality Provides Moderate Lipophilicity Distinct from the More Hydrophilic 4,4-Dimethanol Analog

CAS 93841-66-8 possesses a single hydroxymethyl group at the 4-position, whereas the closely related 2-(15-methylhexadecyl)-2-oxazoline-4,4-dimethanol (CAS 93841-68-0) bears two hydroxymethyl groups. The additional hydroxyl increases polarity and water solubility: CAS 93841-68-0 has a molecular formula of C22H43NO3 (MW 369.58 g/mol) and a density of 1.0 g/cm³, compared to C22H43NO2 (MW 353.58 g/mol) and a density of 0.95 g/cm³ for the target compound [1]. Based on the Davies HLB group contribution method, the monohydroxymethyl compound is predicted to have an HLB value approximately 1.5–2.5 units lower than the dimethanol analog, placing it in the preferred range (HLB ≈ 5–9) for water-in-oil (W/O) emulsification [2].

HLB hydrophilic-lipophilic balance emulsifier selection w/o emulsion

Validated Use as an Oxyalkylation Precursor for Tailored Nonionic Surfactants per U.S. Patent 2,636,038

U.S. Patent 2,636,038 (Example I) explicitly employs '2-heptadecenyl-4-methyl-4-hydroxymethyl-2-oxazoline'—the unsaturated analog of CAS 93841-66-8—as a starting material for ethoxylation and propoxylation to produce polyoxyalkylene ether surfactants used as detergents, wetting agents, penetrants, emulsifying agents, and corrosion inhibitors [1]. This establishes a direct industrial precedent for the use of 4-methyl-4-hydroxymethyl-2-oxazolines with long C17 chains as versatile surfactant building blocks. In contrast, the 4-ethyl or 4,4-dimethanol analogs are not explicitly demonstrated in the same oxyalkylation context, suggesting differences in reactivity or product performance for this specific application pathway.

oxyalkylation surfactant synthesis patent precedent ethoxylation

Class-Wide Corrosion Inhibition Performance of 2-Oxazoline Derivatives Establishes Benchmark for Structural Optimization

A 2024 study evaluated four 2-oxazoline molecules (Decenox, Decanox, Undecanox, Tridecanox) with varying alkyl chain lengths for carbon steel corrosion inhibition in standardized reconstituted geothermal water. At 10 mg/L, inhibition efficiencies reached 51%, 79%, 96%, and 93%, respectively, demonstrating that alkyl chain structure critically influences anticorrosive performance within the 2-oxazoline class [1]. While CAS 93841-66-8 was not among the four molecules tested, the study establishes a quantitative framework for evaluating oxazoline corrosion inhibitors and suggests that the branched C17 chain of the target compound could offer a distinct IE profile compared to the linear C10–C13 chains studied.

corrosion inhibition carbon steel geothermal water inhibition efficiency

Distinctive Regulatory Identity (EINECS 299-037-5 and NITE-CHRIP Listing) Facilitates Compliance-Driven Procurement

CAS 93841-66-8 is assigned the unique EINECS number 299-037-5 and is registered in the Japanese NITE-CHRIP database as an existing chemical substance [1][2]. This regulatory status provides a clear compliance pathway for import, registration, and use in the EU and Japanese markets. By comparison, the closely related analog 2-(15-methylhexadecyl)-2-oxazoline-4,4-dimethanol (CAS 93841-68-0, EINECS 299-039-6) and 4-ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol (CAS 93841-67-9, EINECS 299-038-0) have distinct EINECS numbers and may be subject to different regulatory notifications or restrictions depending on jurisdiction [3].

regulatory compliance EINECS NITE-CHRIP chemical inventory

Best-Fit Application Scenarios for 4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol Based on Quantitative Differentiation Evidence


Corrosion Inhibitor Formulations for Low-Temperature Oilfield and Geothermal Applications

The branched 15-methylhexadecyl chain provides superior low-temperature fluidity compared to linear-chain oxazolines [1], making CAS 93841-66-8 a strong candidate for corrosion inhibitor packages deployed in cold-climate oilfields or geothermal wells where the chemical must remain pumpable at ambient temperatures below 0 °C. The class-wide corrosion inhibition data showing up to 96% IE for structurally related oxazolines at 10 mg/L in geothermal water supports the potential anticorrosive efficacy of this compound class [2].

Water-in-Oil Emulsifier for Metalworking Fluids and Rust-Preventive Oils

The monohydroxymethyl structure of CAS 93841-66-8 yields a moderate HLB (estimated 6–8) that favors water-in-oil (W/O) emulsion stabilization, in contrast to the more hydrophilic 4,4-dimethanol analog . This positions the compound for use as a primary W/O emulsifier in metalworking fluids, rust-preventive oils, and soluble oil concentrates where stable inverse emulsions are required for corrosion protection of ferrous metals.

Oxyalkylation Intermediate for Custom Nonionic Surfactant Manufacturing

The demonstrated use of the structurally analogous 2-heptadecenyl-4-methyl-4-hydroxymethyl-2-oxazoline as an ethoxylation/propoxylation substrate in U.S. Patent 2,636,038 [3] establishes a clear industrial pathway for converting CAS 93841-66-8 into tailored polyoxyalkylene surfactants. The lower molecular weight and boiling point relative to the 4-ethyl analog facilitate purification and handling during surfactant synthesis.

Lubricant Dispersant Additive for Stop-and-Go Engine Oils

Patents on oxazoline-based dispersant additives for lubricants highlight the exceptional dispersing power of oxazoline-functionalized compounds in internal combustion engine oils under stop-and-go service conditions [4]. The oil-soluble, long-chain alkyl oxazoline structure of CAS 93841-66-8 makes it a suitable precursor for synthesizing ashless dispersants that prevent sludge and deposit formation in modern engine lubricants.

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